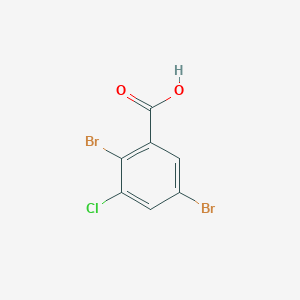

2,5-Dibromo-3-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDKAUGNANWIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301075 | |

| Record name | 2,5-Dibromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501009-15-0 | |

| Record name | 2,5-Dibromo-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501009-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,5 Dibromo 3 Chlorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Polyhalogenated Benzoic Acids

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For a molecule such as 2,5-Dibromo-3-chlorobenzoic acid, this process involves strategically disconnecting the C-Br, C-Cl, and C-COOH bonds to identify plausible synthetic pathways.

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic nature of the substituents already on the aromatic ring. The carboxylic acid (–COOH) group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. britannica.com Conversely, halogens (–Cl, –Br) are also deactivating but are ortho, para-directors. uci.edu

In this compound, the substituents are positioned at the 2, 3, and 5 positions relative to the carboxylic acid. This substitution pattern cannot be achieved by direct halogenation of benzoic acid, as the –COOH group would direct incoming halogens to the 3 and 5 positions. Similarly, starting with 3-chlorobenzoic acid, the first bromination would be directed to the 5-position (meta to the carboxyl group and ortho to the chlorine), but the second bromination would be sterically hindered and electronically disfavored at the 2-position. Therefore, a successful synthesis requires a more nuanced approach, potentially involving the manipulation of directing group abilities or the use of alternative synthetic methods.

The carboxylic acid functional group can be introduced at various stages of a synthesis, a key consideration in the retrosynthetic analysis of benzoic acids. Common strategies for its installation include: libretexts.orgmsu.edulibretexts.org

Oxidation of an Alkyl Side-Chain: A primary or secondary alkyl group on a benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org This allows for the retrosynthetic disconnection of the carboxylic acid to a more manageable alkyl group, such as a methyl group (toluene derivative). The alkyl group is an ortho, para-director, which can be advantageous for installing the desired halogenation pattern before the final oxidation step.

Hydrolysis of a Nitrile: A nitrile (–CN) group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org The nitrile itself is typically introduced by the nucleophilic substitution of an aryl halide with a cyanide salt, a reaction often limited to activated systems or requiring specific catalysts.

Carboxylation of Organometallic Reagents: Grignard reagents or organolithium compounds react with carbon dioxide (CO₂) in an electrophilic quenching step to form a carboxylate salt, which upon acidic workup yields the carboxylic acid. libretexts.orglibretexts.org This method is highly effective and involves the retrosynthetic replacement of the –COOH group with a halogen (to form the Grignard reagent) or a hydrogen (for directed metalation).

These strategies provide flexibility in the synthesis design, allowing the carboxylic acid or its precursor to be introduced at the most opportune moment to control regioselectivity.

Development and Optimization of Direct Synthesis Routes

Direct synthesis routes focus on building the target molecule from simpler precursors in a forward-synthetic manner, guided by the principles uncovered during retrosynthetic analysis.

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogens onto a benzene ring. wikipedia.org The reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃, AlBr₃), to activate the halogen (Cl₂ or Br₂) and generate a more potent electrophile. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, a plausible route could start with a precursor like 2-chlorotoluene. The chloro and methyl groups would direct bromination to the 4- and 6-positions. A more direct approach involves the halogenation of 2-chlorobenzoic acid derivatives. For instance, a patented method describes the synthesis of 5-bromo-2-chlorobenzoic acid by first reacting 2-chlorobenzotrichloride with a brominating agent, followed by hydrolysis of the trichloromethyl group to a carboxylic acid. google.com This highlights the use of a latent carboxylic acid group to circumvent undesirable directing effects during halogenation.

| Reaction Type | Halogenating Agent(s) | Catalyst/Conditions | Description |

| Chlorination | Chlorine (Cl₂) | FeCl₃ or AlCl₃ | Classical method for introducing chlorine onto an aromatic ring. The Lewis acid polarizes the Cl-Cl bond. libretexts.org |

| Bromination | Bromine (Br₂) | FeBr₃ or AlBr₃ | Standard procedure for aromatic bromination, proceeding via a mechanism analogous to chlorination. libretexts.org |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Acid catalyst, fluorinated alcohols | Milder conditions for halogenation, often providing high regioselectivity. acs.org |

| Iodination | Iodine (I₂) | Oxidizing agent (e.g., HNO₃, HIO₃) | Requires an oxidizing agent to generate the electrophilic iodine species (I⁺) as I₂ itself is not reactive enough. wikipedia.org |

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

The carboxylic acid group, after deprotonation to a carboxylate, can act as a DMG, directing metalation to the ortho position. organic-chemistry.org This strategy could be applied to a precursor like 3-chlorobenzoic acid. Treatment with a strong base like s-BuLi/TMEDA could induce metalation at the C-2 position, which could then be quenched with a bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the first bromine atom. Subsequent functionalization at the C-5 position could then be pursued. The O-carbamate group (e.g., -OCONEt₂) is an even more powerful DMG than a simple carboxylate and is often used to ensure high efficiency and regioselectivity in DoM reactions. nih.gov

| Directing Group (DMG) | Metalating Agent | Common Electrophiles (E+) | Resulting Functional Group |

| -COOH / -COOLi | s-BuLi, TMEDA | Br₂ | -Br |

| -CONR₂ | n-BuLi or s-BuLi | I₂ | -I |

| -OCONEt₂ | s-BuLi, TMEDA | Cl₃CCCl₃ | -Cl |

| -OMe | n-BuLi / t-BuOK | CO₂ | -COOH |

The Sandmeyer reaction provides an indispensable method for introducing a halogen (Cl, Br), cyano (–CN), or hydroxyl (–OH) group onto an aromatic ring by displacing a diazonium salt (–N₂⁺). wikipedia.orglscollege.ac.in The diazonium salt is prepared from a primary aromatic amine (–NH₂) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.com

This reaction is particularly useful for synthesizing substitution patterns that are inaccessible through direct electrophilic substitution. organic-chemistry.org In a retrosynthetic sense for this compound, one of the bromo substituents could be disconnected to an amino group. For example, a hypothetical precursor like 5-amino-2-bromo-3-chlorobenzoic acid could be subjected to a Sandmeyer reaction using CuBr to replace the amino group with a second bromo substituent. The versatility of the Sandmeyer reaction and its variants makes it a cornerstone in the synthesis of complex aromatic compounds. nih.gov

| Starting Group | Reagents | Product Group | Reaction Name |

| -NH₂ | 1. NaNO₂, HCl, 0-5 °C2. CuCl | -Cl | Sandmeyer Reaction masterorganicchemistry.com |

| -NH₂ | 1. NaNO₂, HBr, 0-5 °C2. CuBr | -Br | Sandmeyer Reaction masterorganicchemistry.com |

| -NH₂ | 1. NaNO₂, H₂SO₄, 0-5 °C2. CuCN | -CN | Sandmeyer Reaction wikipedia.org |

| -NH₂ | 1. NaNO₂, HCl, 0-5 °C2. HBF₄, heat | -F | Balz-Schiemann Reaction lscollege.ac.in |

| -NH₂ | 1. NaNO₂, H₂SO₄, 0-5 °C2. H₂O, heat | -OH | Diazonium Salt Hydrolysis masterorganicchemistry.com |

Multi-Step Synthetic Sequences and Isolation of Key Intermediates

A plausible and commonly employed synthetic route to this compound commences with 3-chlorotoluene. This multi-step synthesis involves the sequential halogenation of the aromatic ring followed by oxidation of the methyl group. guidechem.comvaia.com

The initial step is the bromination of 3-chlorotoluene. guidechem.com This electrophilic aromatic substitution reaction introduces two bromine atoms to the benzene ring. The directing effects of the existing chloro and methyl groups on the aromatic ring guide the incoming bromine atoms to the 2 and 5 positions. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), and a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS). libretexts.orgwordpress.com

The key intermediate formed in this step is 2,5-Dibromo-3-chlorotoluene . The isolation of this intermediate can be achieved through standard workup procedures, which may include quenching the reaction, extraction, and purification by techniques like distillation or crystallization. chemicalbook.comchemicalbook.com

The subsequent and final step in this sequence is the oxidation of the methyl group of 2,5-Dibromo-3-chlorotoluene to a carboxylic acid group. vaia.com This transformation yields the final product, this compound. Common oxidizing agents for this type of reaction include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic or alkaline medium. guidechem.comgoogle.com The reaction mixture is typically heated to drive the oxidation to completion. truman.edu Following the reaction, the product is isolated by acidification, which precipitates the carboxylic acid, followed by filtration and purification, often through recrystallization. truman.eduweebly.com

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 3-Chlorotoluene | C₇H₇Cl | Starting material for the synthetic sequence. guidechem.comguidechem.com |

| 2,5-Dibromo-3-chlorotoluene | C₇H₅Br₂Cl | Key intermediate formed after the bromination step. guidechem.com |

An alternative approach could involve starting with 2-chlorobenzoic acid and performing a bromination reaction. However, controlling the regioselectivity to obtain the desired 2,5-dibromo isomer can be challenging and may lead to a mixture of products. patsnap.comchemicalbook.com

Green Chemistry Principles and Sustainable Approaches in Synthesis

The traditional synthesis of halogenated aromatic compounds often involves the use of hazardous reagents and solvents, generating significant chemical waste. The application of green chemistry principles aims to mitigate these environmental concerns by designing more efficient and benign synthetic protocols. acsgcipr.org

Green chemistry encourages the use of more benign alternatives. For bromination reactions, options include:

Water or Alcohols: These solvents are less hazardous than chlorinated solvents. wordpress.com For instance, the use of acetic acid as a solvent in bromination has been explored. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," is an ideal green chemistry approach as it eliminates solvent waste entirely. acgpubs.org This can be achieved through techniques like grinding solid reactants together or using microwave irradiation to promote the reaction. researchgate.netacgpubs.org The use of solid brominating agents like N-bromosuccinimide (NBS) can facilitate solvent-free conditions. wordpress.com

The minimization of solvent use is also a key strategy. This can be achieved by using more concentrated reaction mixtures or by employing catalytic systems that are effective in smaller solvent volumes.

Catalysis is a cornerstone of green chemistry, as catalysts can enhance reaction rates and selectivity, often under milder conditions and with reduced waste generation. thieme-connect.comias.ac.in In the synthesis of this compound, several catalytic strategies can be employed.

For the halogenation step , advancements include:

Heterogeneous Catalysts: Using solid catalysts, such as zinc salts adsorbed on an inert support like silica, offers the advantage of easy separation from the reaction mixture and potential for reuse, which simplifies purification and reduces waste. google.com

Photocatalysts: Visible-light-promoted bromination using a bromine source like hydrobromic acid (HBr) and a clean oxidant like molecular oxygen represents a greener alternative. acs.org Microporous organic polymers have been investigated as metal-free, heterogeneous photocatalysts for such reactions. acs.org

Transition-Metal Catalysts: Palladium, rhodium, and copper-based catalysts have been developed for C-H activation and subsequent halogenation, often providing high regioselectivity under mild conditions. thieme-connect.com

Oxidative Bromination Catalysts: Vanadium and molybdenum complexes can catalyze oxidative halogenation using halide salts and hydrogen peroxide as the oxidant, with water being the only byproduct. rsc.org

For the oxidation of the methyl group , greener approaches could involve the use of catalysts that allow for the use of cleaner oxidants like hydrogen peroxide or even air (O₂), reducing the need for stoichiometric amounts of heavy metal oxidants like permanganate or dichromate. wikipedia.orggoogle.com

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. studyrocket.co.uk A high atom economy indicates that less waste is generated. chemistry-teaching-resources.com

In the synthesis of this compound, the atom economy can be analyzed for each step:

Oxidation: The oxidation of the methyl group to a carboxylic acid using traditional reagents like potassium permanganate generates significant manganese dioxide waste.

Strategies for Waste Reduction and Improving Atom Economy:

Catalytic Processes: As discussed, catalytic reactions often lead to higher atom economy by reducing the need for stoichiometric reagents. chemistry-teaching-resources.com

Alternative Reagents: Using reagents with a higher percentage of their atoms incorporated into the final product improves atom economy. For instance, addition reactions have a 100% atom economy. chemistry-teaching-resources.com While not directly applicable to the core synthesis of this specific molecule, designing synthetic routes that favor addition reactions over substitutions is a key green chemistry principle. chemistry-teaching-resources.com

Process Optimization: Careful control of reaction conditions can minimize the formation of unwanted side products, thereby increasing the yield of the desired product and reducing waste.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally sustainable, reducing its impact from the laboratory scale to industrial production.

Iii. Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo 3 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2,5-dibromo-3-chlorobenzoic acid is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

In a typical ¹H NMR spectrum, the carboxylic acid proton appears as a broad singlet at a downfield chemical shift, usually above 10 ppm, due to its acidic nature and hydrogen bonding. The aromatic region will display two signals corresponding to the two non-equivalent protons on the benzene ring. The proton at position 6 (H-6), being ortho to a bromine atom, and the proton at position 4 (H-4), situated between a bromine and a chlorine atom, will exhibit distinct chemical shifts and will likely appear as doublets due to coupling with each other.

Detailed spectral data from related compounds, such as 2,5-dibromobenzoic acid and various chlorobenzoic acids, can provide a comparative basis for the precise assignment of these signals. For instance, in 2,5-dibromobenzoic acid, the aromatic protons show specific coupling patterns that help in assigning their positions. chemicalbook.com Similarly, the ¹H NMR spectra of chlorobenzoic acids provide insight into the electronic effects of the chlorine substituent on the chemical shifts of adjacent protons. rsc.orgnih.govchemicalbook.comspectrabase.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| COOH | >10 | bs | - |

| H-4 | 7.5 - 8.0 | d | 2-3 |

| H-6 | 7.8 - 8.2 | d | 2-3 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment.

The spectrum will feature a signal for the carboxylic acid carbon (C=O) in the downfield region, typically between 165 and 175 ppm. The seven aromatic carbons will also produce distinct signals. The carbons directly bonded to the electronegative halogen atoms (C-2, C-3, and C-5) will be significantly deshielded and appear at lower field compared to the other aromatic carbons. The quaternary carbon attached to the carboxylic acid group (C-1) will also have a characteristic chemical shift.

By comparing the observed chemical shifts with those of related structures like 5-bromo-2-chlorobenzoic acid and other substituted benzoic acids, a definitive assignment of each carbon resonance can be achieved. chemicalbook.comrsc.org For example, the ¹³C NMR data for 5-bromo-2-chlorobenzoic acid shows distinct signals for the carbon atoms, which serves as a useful reference. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-1 | 130 - 135 |

| C-2 | 120 - 125 |

| C-3 | 133 - 138 |

| C-4 | 135 - 140 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable. youtube.comepfl.chresearchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comsdsu.edu In the case of this compound, a cross-peak between the signals of the two aromatic protons (H-4 and H-6) would definitively confirm their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chsdsu.edu It allows for the direct assignment of the carbon signals for the protonated aromatic carbons (C-4 and C-6) by identifying the cross-peaks corresponding to the ¹H-¹³C one-bond couplings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comepfl.chsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as C-1, C-2, C-3, and C-5. For instance, the carboxylic acid proton should show a correlation to the carbonyl carbon (C=O) and the C-1 and C-2 carbons. The aromatic proton H-4 would be expected to show correlations to C-2, C-3, C-5, and C-6, while H-6 would correlate with C-1, C-2, and C-4. These long-range correlations provide unequivocal evidence for the complete molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.comresearchgate.netnist.govchemicalbook.comnist.gov The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the carboxylic acid and the substituted benzene ring.

Key expected absorption bands include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band typically appears between 1680 and 1710 cm⁻¹ for the carbonyl group of an aromatic carboxylic acid.

C-O Stretch: An absorption band in the range of 1210-1320 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond of the carboxylic acid.

Aromatic C-H Stretch: A weak to medium absorption band is expected above 3000 cm⁻¹.

Aromatic C=C Bending: Several sharp bands in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-Br and C-Cl Stretches: Absorptions due to the carbon-bromine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1680-1710 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Weak to Medium |

| Aromatic Ring | C=C Bending | 1450-1600 | Medium, Sharp |

| Halogens | C-Br/C-Cl Stretch | <800 | Medium to Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govsigmaaldrich.comnist.govnist.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities of these peaks reflecting the natural isotopic abundances of these halogens. This isotopic pattern is a definitive signature for the presence and number of bromine and chlorine atoms in the molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The exact mass of this compound (C₇H₃Br₂ClO₂) can be calculated and compared with the experimentally determined mass to confirm the elemental composition with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), and a carboxyl group (•COOH). The fragmentation of the halogenated aromatic ring can also lead to characteristic fragment ions.

Interactive Data Table: Isotopic Distribution and Fragmentation Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M]⁺ | C₇H₃⁷⁹Br₂³⁵ClO₂ | 311.8188 | Molecular Ion |

| [M-OH]⁺ | C₇H₂⁷⁹Br₂³⁵ClO | 294.8131 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₆H₂⁷⁹Br₂³⁵Cl | 266.8291 | Loss of carboxyl group |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. For this compound, MS/MS would provide definitive structural confirmation by inducing characteristic fragmentation patterns. The process typically involves selecting the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) and subjecting it to collision-induced dissociation (CID).

While specific experimental MS/MS spectra for this compound are not published, a predictable fragmentation pathway can be hypothesized based on its structure and the known behavior of similar compounds. nih.gov In negative ion mode, the parent ion would likely be the deprotonated molecule with a mass-to-charge ratio (m/z) corresponding to the loss of a proton from the carboxylic acid group.

Key fragmentation pathways would include:

Decarboxylation: The most common initial fragmentation for benzoic acids is the loss of the carboxyl group as CO₂ (44 Da).

Sequential Halogen Loss: Subsequent fragmentation events would likely involve the sequential loss of the bromine and chlorine atoms. The relative ease of loss would depend on the bond dissociation energies.

These fragmentation patterns create a unique "fingerprint" for the molecule, allowing for its unambiguous identification even in complex mixtures. researchgate.net The precise masses of the fragment ions help confirm the elemental composition at each stage of dissociation.

Hypothetical Fragmentation Data Table (Based on the structure of this compound)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 311.8/313.8 | 267.8/269.8 | CO₂ (44 Da) | 2,5-Dibromo-3-chlorobenzene anion |

| 267.8/269.8 | 188.9 | Br (79.9 Da) | Bromochlorobenzene anion |

| 188.9 | 153.9 | Cl (35.5 Da) | Bromobenzene anion |

| 188.9 | 109.0 | Br (79.9 Da) | Chlorobenzene anion |

Note: Isotopic patterns for bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) would be critical for identifying halogen-containing fragments.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would reveal detailed information about the molecular geometry of this compound and the non-covalent interactions that govern its crystal packing.

Determination of Unit Cell Parameters and Space Group

While the crystal structure for this compound has not been publicly reported, we can examine the data for a related isomer, 2-Bromo-4-chlorobenzoic acid , to illustrate the type of information obtained. nih.gov The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements within the unit cell.

Illustrative Crystallographic Data for 2-Bromo-4-chlorobenzoic Acid

| Parameter | Value |

| Formula | C₇H₄BrClO₂ |

| Space Group | P 1 2₁/n 1 |

| a | 7.2271 Å |

| b | 8.9480 Å |

| c | 12.1887 Å |

| α | 90° |

| β | 105.819° |

| γ | 90° |

| Z (Molecules/Unit Cell) | 4 |

Source: Crystallography Open Database, COD Number 1545783. nih.gov This data is for the isomer 2-Bromo-4-chlorobenzoic acid and serves as an example.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the crystallographic data provides precise measurements of intramolecular distances and angles. For this compound, this would reveal the extent of steric strain caused by the bulky halogen substituents adjacent to each other and to the carboxylic acid group. The torsional angle between the plane of the benzene ring and the carboxyl group is particularly important, as significant twisting out of the plane can be forced by ortho substituents. acs.orgstackexchange.com

Illustrative Intramolecular Geometric Data for 2-Bromo-4-chlorobenzoic Acid

| Parameter | Type | Value |

| C-Br | Bond Length | ~1.89 Å |

| C-Cl | Bond Length | ~1.73 Å |

| C-C (aromatic) | Bond Length | ~1.38 - 1.40 Å |

| C-C (carboxyl) | Bond Length | ~1.49 Å |

| C=O | Bond Length | ~1.22 Å |

| C-O | Bond Length | ~1.31 Å |

| C-C-C (ring) | Bond Angle | ~118° - 122° |

| O=C-O | Bond Angle | ~123° |

| Ring-COOH | Torsional Angle | ~23.5° |

Source: Derived from data for 2-Bromo-4-chlorobenzoic acid. nih.gov Values are approximate and serve as illustrative examples.

Characterization of Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in a crystal is directed by a combination of intermolecular forces. For halogenated benzoic acids, hydrogen bonds and halogen bonds are typically the dominant interactions that guide the formation of the supramolecular architecture. nih.govbohrium.com

Hydrogen Bonding: Like most carboxylic acids, this compound is expected to form a classic centrosymmetric dimer motif. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, creating a robust and predictable supramolecular synthon. acs.org

π-π Stacking: In addition to these interactions, face-to-face stacking of the aromatic rings (π-π interactions) may also contribute to the crystal packing, particularly if the molecular arrangement allows for favorable orbital overlap between adjacent rings. mdpi.com The interplay between these varied weak interactions dictates the final, complex supramolecular assembly. acs.org

Iv. Reactivity and Derivatization Chemistry of 2,5 Dibromo 3 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification of benzoic acid derivatives can be achieved through various methods, including the classic Fischer esterification which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of benzoic acid, 5-bromo-2-chloro-, ethyl ester is accomplished by the esterification of 5-bromo-2-chlorobenzoic acid with ethanol, typically catalyzed by an acid. ontosight.ai N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of various carboxylic acids with alcohols under mild conditions. mdpi.com

Amidation reactions, which form amides, are also a key transformation of the carboxylic acid group. These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

Table 1: Examples of Esterification and Amidation Starting Materials

| Starting Material | Reagent | Product Type |

|---|---|---|

| 5-bromo-2-chlorobenzoic acid | Ethanol | Ethyl ester ontosight.ai |

| Various carboxylic acids | Alcohols | Esters mdpi.com |

| Activated carboxylic acid | Amine | Amide |

The carboxylic acid group of 2,5-Dibromo-3-chlorobenzoic acid can be reduced to form the corresponding benzyl (B1604629) alcohol or benzaldehyde (B42025) derivatives. The choice of reducing agent determines the extent of the reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid all the way to the alcohol. Milder or more controlled reducing agents and reaction conditions are required to stop the reduction at the aldehyde stage.

Decarboxylation, the removal of the carboxyl group, from unactivated benzoic acids is generally difficult and requires harsh conditions. However, the presence of ortho-substituents can influence the ease of decarboxylation. For this compound, this reaction would lead to the formation of 1,3-dibromo-2-chlorobenzene.

Reactions Involving Aromatic Halogen Substituents

The bromine and chlorine atoms attached to the benzene (B151609) ring are sites for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile replaces a halide on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thereby facilitating the reaction. libretexts.org For this compound, the carboxylic acid group and the additional halogens act as electron-withdrawing substituents, which can activate the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. wikipedia.orglibretexts.orglibretexts.orguwindsor.ca These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. wikipedia.orgwikipedia.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for creating biaryl compounds, styrenes, and polyolefins. wikipedia.org The Suzuki-Miyaura reaction is known for its mild reaction conditions and the low toxicity of the boron-containing byproducts. uwindsor.ca For this compound, the bromo substituents are generally more reactive than the chloro substituent in Suzuki-Miyaura coupling. The order of reactivity for halogens is typically I > Br > OTf >> Cl. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is highly regioselective and stereoselective. organic-chemistry.org Aryl bromides are common substrates for the Heck reaction. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.govnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound wikipedia.orglibretexts.org | Palladium catalyst, base wikipedia.org | Biaryls, styrenes, polyolefins wikipedia.org |

| Heck | Alkene wikipedia.orgorganic-chemistry.org | Palladium catalyst, base wikipedia.org | Substituted alkene wikipedia.org |

| Sonogashira | Terminal alkyne wikipedia.orglibretexts.org | Palladium catalyst, copper(I) co-catalyst, amine base wikipedia.orgorganic-chemistry.org | Arylalkynes, conjugated enynes libretexts.org |

Selective Dehalogenation and Re-halogenation Pathways

Selective dehalogenation of polyhalogenated aromatic compounds is a valuable synthetic strategy. For compounds like this compound, the difference in the carbon-halogen bond strength (C-Br < C-Cl) allows for selective removal of bromine atoms. Catalytic hydrogenation is a common method for reductive dehalogenation. researchgate.net Typically, a palladium or nickel-based catalyst is used with a hydrogen source.

Given the higher reactivity of aryl bromides compared to chlorides in catalytic hydrogenations, it is expected that the bromine atoms on this compound can be selectively removed under controlled conditions, leaving the chlorine atom intact. researchgate.net This would lead to the formation of 3-chlorobenzoic acid. The general conditions for such transformations are presented in the table below.

Table 1: Representative Conditions for Selective Catalytic Hydrodehalogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Potential Product from this compound |

| Pd/C | H₂ (gas) | Ethanol/Water | Room Temperature | 3-Chlorobenzoic acid |

| Raney Ni | H₂ (gas) | Methanol | Room Temperature | 3-Chlorobenzoic acid |

| PdCl₂ with TMDS | Water | Room Temperature | Not specified | 3-Chlorobenzoic acid |

This table is illustrative and based on general principles of selective dehalogenation of aryl halides. researchgate.net

Re-halogenation would follow the established principles of electrophilic aromatic substitution on a substituted benzene ring, with the existing substituents directing the position of the incoming halogen.

Directed Aromatic Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this reaction, a directing metalation group (DMG) guides an organolithium reagent to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

For this compound, the carboxylic acid group can act as a potent DMG after in-situ deprotonation to the carboxylate. organic-chemistry.org The carboxylate group directs metalation to the C2 or C6 position. In this specific molecule, the C2 position is substituted with a bromine atom, and the C6 position is unsubstituted. Therefore, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is expected to selectively deprotonate the C6 position. figshare.com The resulting dianion can be quenched with various electrophiles to introduce a new substituent at the C6 position.

Table 2: Directed Aromatic Metalation of a Substituted Benzoic Acid Analogue

| Substrate | Reagent | Electrophile (E) | Product |

| 3-Chlorobenzoic acid | LDA or LTMP | E⁺ | 2-Substituted-3-chlorobenzoic acid |

| 3-Bromobenzoic acid | LDA or LTMP | E⁺ | 2-Substituted-3-bromobenzoic acid |

This data is based on findings for 3-bromo and 3-chlorobenzoic acids and illustrates the expected outcome for this compound at the C6 position. figshare.com

The resulting aryllithium species is a versatile intermediate that can react with a wide range of electrophiles, as shown in the general scheme below.

General Scheme for Directed Metalation:

Step 1: Deprotonation of the carboxylic acid and directed ortho-lithiation.

Step 2: Quenching with an electrophile (E⁺).

This methodology provides a direct route to contiguously substituted benzoic acids, which can be challenging to synthesize through other methods. organic-chemistry.org

Electrophilic Aromatic Substitution (EAS) Reactions on the Aromatic Ring

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing carboxyl group and three halogen atoms. youtube.combyjus.com EAS reactions, if they occur, will be slow and require harsh conditions. minia.edu.eglumenlearning.com The regioselectivity of any substitution will be directed by the existing substituents.

Nitration and sulfonation are classic EAS reactions. byjus.com

Nitration : This reaction involves the use of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.comminia.edu.eg

Sulfonation : This reaction uses fuming sulfuric acid (H₂SO₄/SO₃) to generate SO₃ as the electrophile. byjus.com

For this compound, the carboxyl group is a meta-director, while the halogens are ortho, para-directors. The directing effects are as follows:

-COOH group : Directs to the C5 position (which is already brominated).

C3-Cl : Directs to the C2 and C4 positions (C2 is brominated, C4 is open).

C5-Br : Directs to the C4 and C6 positions (both are open).

C2-Br : Directs to the C3 and C6 positions (C3 is chlorinated, C6 is open).

Considering the combined directing effects and the high deactivation of the ring, any potential EAS would most likely occur at the C4 or C6 positions. The C6 position is sterically hindered by the adjacent carboxyl group. Therefore, the most probable site for nitration or sulfonation is the C4 position.

Further halogenation (e.g., bromination or chlorination) is also an EAS reaction. The regioselectivity would follow the same principles described above. The most likely position for the introduction of an additional halogen atom would be the C4 position, guided primarily by the directing effects of the chlorine at C3 and the bromine at C5. However, the severely deactivated nature of the ring makes such reactions challenging.

Regioselective Functionalization Strategies Based on Halogen Reactivity Differences

The different carbon-halogen bonds on the ring (C-Br vs. C-Cl) allow for regioselective functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. The C-Br bonds are generally more reactive than the C-Cl bond in reactions like Suzuki, Stille, or Sonogashira couplings.

This reactivity difference allows for the selective substitution of the bromine atoms. For example, a Suzuki coupling reaction using a palladium catalyst and a boronic acid could potentially be tuned to react selectively at either the C2 or C5 position, which are both substituted with bromine. The steric hindrance around the C2 position, being flanked by the carboxyl and chloro groups, might allow for preferential reaction at the less hindered C5 position under carefully controlled conditions.

Table 3: Predicted Regioselective Cross-Coupling Reactivity

| Reaction Type | Catalyst System | Expected Site of Primary Reactivity | Rationale |

| Suzuki Coupling | Pd(PPh₃)₄, base | C5-Br | Lower steric hindrance compared to C2-Br. C-Br is more reactive than C-Cl. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base | C5-Br | Lower steric hindrance. C-Br is more reactive than C-Cl. |

Mechanistic Investigations of Key Transformation Pathways

The mechanisms of the reactions discussed above are well-established in organic chemistry.

Electrophilic Aromatic Substitution : The mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. msu.edumasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step due to the temporary loss of aromaticity. masterorganicchemistry.com The second step is the rapid removal of a proton to restore the stable aromatic system. msu.edu

Directed ortho-Metalation : The mechanism involves the coordination of the Lewis acidic organolithium reagent to the heteroatom of the directing group. wikipedia.org This positions the basic alkyl group of the reagent in proximity to the ortho-proton, facilitating its abstraction and forming a thermodynamically stable aryllithium species. organic-chemistry.orgwikipedia.org

Reductive Dehalogenation : Catalytic reductive dehalogenation typically involves oxidative addition of the aryl halide to the metal catalyst surface, followed by hydrogenolysis of the resulting carbon-metal bond. The higher reactivity of C-Br over C-Cl bonds is attributed to its lower bond dissociation energy.

Cross-Coupling Reactions : The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step and occurs more readily with aryl bromides than aryl chlorides.

Computational studies on simpler halogenated benzoic acids have been used to investigate reaction kinetics and mechanisms, for instance, in reactions with atmospheric radicals. nih.govresearchgate.net While specific mechanistic studies on this compound are not widely available, its reactivity can be reliably predicted from these established principles and studies on analogous compounds. nih.gov

V. Theoretical and Computational Studies of 2,5 Dibromo 3 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement, yielding information about bond lengths, bond angles, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule such as 2,5-Dibromo-3-chlorobenzoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and predict its ground state properties. These calculations would provide precise estimates of bond lengths and angles, offering a detailed three-dimensional picture of the molecule.

Illustrative Predicted Data for this compound based on Analogous Compounds:

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.89 - 1.91 Å |

| C-Cl bond length | ~1.73 - 1.75 Å |

| C=O bond length | ~1.21 - 1.23 Å |

| C-O bond length | ~1.35 - 1.37 Å |

| O-H bond length | ~0.96 - 0.98 Å |

| C-C-C bond angle | ~118 - 121° |

| C-C-Br bond angle | ~119 - 121° |

| C-C-Cl bond angle | ~119 - 121° |

| O=C-O bond angle | ~122 - 124° |

Note: The data in this table is illustrative and based on computational studies of similar halogenated benzoic acids. It is intended to represent the expected range of values for this compound.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without the use of empirical parameters. These methods can provide a highly accurate determination of the electronic structure of this compound. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where electron correlation is particularly important. The results would include optimized molecular geometries and electronic energies, similar to those obtained from DFT.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Illustrative Predicted FMO Properties for this compound:

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Note: These values are illustrative and based on FMO analyses of analogous compounds. They serve to indicate the expected electronic properties of this compound.

Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these simulations would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule.

IR Spectroscopy: The simulation of the infrared (IR) spectrum provides information about the vibrational modes of the molecule. Each peak in the calculated spectrum corresponds to a specific type of bond stretching or bending. This is particularly useful for identifying the characteristic vibrations of the carboxylic acid group and the carbon-halogen bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. These calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the electronic structure and chromophores within the molecule.

Illustrative Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Key Signals |

| ¹³C NMR | Carboxylic carbon (~165-170 ppm), Aromatic carbons (~110-140 ppm) |

| ¹H NMR | Carboxylic proton (~12-13 ppm), Aromatic protons (~7.5-8.5 ppm) |

| IR Spectroscopy | O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) |

| UV-Vis Spectroscopy | λmax ~280-300 nm |

Note: This table contains illustrative data based on spectroscopic simulations of similar aromatic carboxylic acids and halogenated compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. Transition state analysis allows for the calculation of activation energies, which are vital for understanding reaction rates and feasibility. For instance, the modeling of reactions such as esterification or nucleophilic substitution on the aromatic ring would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Vi. Synthetic Utility and Applications of 2,5 Dibromo 3 Chlorobenzoic Acid As a Building Block

Intermediate in Agrochemical Synthesis (Excluding Direct Biological Activity Studies)

The introduction of halogen atoms is a critical strategy in the design of modern crop protection compounds, with a significant percentage of recently developed agrochemicals containing one or more halogen substituents. researchgate.netresearchgate.net Polyhalogenated benzoic acids are recognized as important intermediates for preparing these complex molecules. google.com The unique substitution pattern of 2,5-Dibromo-3-chlorobenzoic acid makes it a synthetically useful scaffold for building a variety of agrochemical analogues.

Many commercial herbicides are built upon an aromatic core. The 2,5-dibromo-3-chlorophenyl moiety of the title compound can serve as such a core. The carboxylic acid functional group provides a convenient handle for synthetic transformations, allowing this halogenated scaffold to be integrated into a larger, more complex herbicidal molecule.

Key synthetic transformations could include:

Amidation: Reaction of the carboxylic acid with various amines to produce substituted benzamides. The benzamide (B126) linkage is a common feature in numerous herbicides.

Esterification: Conversion of the carboxylic acid to an ester. Phenyl esters and benzoic acid esters are present in several classes of herbicides.

The presence of multiple halogens on the aromatic ring is crucial for modulating the physicochemical properties of the final compound, which in turn influences its uptake, transport, and ultimately its mode of action within the target plant.

The utility of this compound extends to its potential as a precursor for insecticides and fungicides. The synthesis of many such agrochemicals involves the coupling of a halogenated aromatic core with other heterocyclic or functionalized moieties.

The carboxylic acid group can be transformed to facilitate these coupling reactions. For example:

It can be converted into an acyl chloride , which is highly reactive towards nucleophiles, enabling the formation of amides and esters under mild conditions.

It can be reduced to a benzyl (B1604629) alcohol , which can then undergo further reactions, such as etherification, to link the halogenated ring to other parts of the target molecule.

The specific arrangement of two bromine atoms and one chlorine atom offers a distinct electronic and steric profile that can be exploited in the design of new agrochemical analogues. While specific examples originating from this compound are not prominent, the established role of polyhalogenated aromatics in leading agrochemicals underscores its potential as a valuable starting material.

Table 2: Potential Synthetic Transformations of this compound for Agrochemical Scaffolds

| Precursor | Potential Reaction Type | Resulting Chemical Scaffold | Application Class |

|---|---|---|---|

| This compound | Amidation | 2,5-Dibromo-3-chlorobenzamide derivative | Herbicides, Fungicides |

| This compound | Esterification | Phenyl 2,5-dibromo-3-chlorobenzoate derivative | Herbicides |

| 2,5-Dibromo-3-chlorobenzoyl chloride | Friedel-Crafts Acylation | (2,5-Dibromo-3-chlorophenyl)ketone derivative | Insecticides, Fungicides |

Vii. Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Enhanced Sustainability

The current synthesis of halogenated benzoic acids often involves multi-step processes that can generate significant waste and utilize harsh reagents. Future research will likely prioritize the development of greener, more efficient synthetic strategies.

Key areas of development include:

C-H Activation/Halogenation: Direct, regioselective C-H halogenation of simpler benzoic acid precursors using advanced catalytic systems could significantly shorten synthetic pathways. This approach avoids the pre-functionalization of starting materials, thereby reducing steps and improving atom economy.

Biocatalysis: The use of halogenase enzymes offers a promising green alternative for the selective incorporation of bromine and chlorine atoms onto aromatic rings. rsc.org These enzymes operate under mild conditions in aqueous environments and can provide high selectivity, minimizing the formation of unwanted isomers. rsc.org Research into engineering or discovering halogenases that can specifically produce the 2,5-dibromo-3-chloro substitution pattern would be a significant breakthrough. nih.gov

Photocatalytic Methods: Light-driven reactions, such as the aerobic photooxidation of a corresponding methyl-substituted precursor using catalytic hydrobromic acid, represent an environmentally friendly route that uses molecular oxygen as the oxidant and avoids heavy metals. organic-chemistry.org

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Potential Advantages |

| Starting Material | Often requires pre-functionalized, multi-substituted benzenes. | Simpler, more readily available precursors (e.g., 3-chlorobenzoic acid). | Reduced cost, fewer precursor synthesis steps. |

| Reagents | Stoichiometric amounts of Br₂, Cl₂, strong acids (e.g., H₂SO₄). google.com | Catalytic amounts of novel metals or enzymes, light, O₂. rsc.orgorganic-chemistry.org | Reduced waste, use of safer and more abundant reagents, milder reaction conditions. |

| Selectivity | Can produce mixtures of isomers, requiring extensive purification. scribd.com | High regioselectivity guided by catalyst or enzyme design. rsc.org | Higher yields of the desired product, simplified purification. |

| Environmental Impact | Generation of hazardous waste and corrosive byproducts. scribd.com | Minimal waste, use of greener solvents (e.g., water), lower energy consumption. organic-chemistry.orgresearchgate.net | Enhanced process safety and reduced environmental footprint. |

Exploration of Unprecedented Reactivity Pathways and Catalytic Transformations

The distinct electronic environments of the two bromine atoms and one chlorine atom on the benzene (B151609) ring of 2,5-Dibromo-3-chlorobenzoic acid create opportunities for selective chemical transformations. Future research is expected to exploit these differences to forge new molecular architectures.

Regioselective Cross-Coupling: A major focus will be the development of catalysts that can selectively activate one C-Br bond over the other, or a C-Br bond in the presence of the C-Cl bond. This would allow for the sequential and controlled introduction of different functional groups via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Such selectivity would enable the use of this compound as a versatile scaffold for building complex molecules.

Decarboxylative Functionalization: The carboxylic acid group can be used as a handle for reactions that involve its removal and replacement with another group. Developing novel decarboxylative cross-coupling reactions would further expand the synthetic utility of this building block.

Novel Catalyst Development: Research into new dirhodium(II) catalysts or other transition metal complexes could uncover new types of transformations, such as hydride abstraction or other catalytic cycles that are not currently possible. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

To enhance safety, efficiency, and scalability, the synthesis of complex molecules like this compound is moving towards continuous manufacturing processes.

Flow Chemistry for Halogenation: Halogenation reactions are often fast and highly exothermic. rsc.org Performing them in a continuous flow reactor allows for precise control over temperature and reaction time, which improves safety and can increase selectivity. rsc.orgrsc.org The on-demand generation of reactive intermediates can also be managed more safely in flow systems. youtube.com

Automated Synthesis: Automated platforms can accelerate the discovery of optimal reaction conditions and enable the rapid synthesis of libraries of derivatives. wikipedia.orgyoutube.com By integrating the synthesis of this compound into an automated system, researchers could quickly explore its potential in various applications by creating a diverse set of derivative compounds for screening. chemspeed.comsciencedaily.comillinois.edu This approach significantly increases throughput and reproducibility while minimizing human exposure to hazardous chemicals. wikipedia.org

Expansion of Applications in Emerging Material Technologies and Advanced Molecular Design

The dense halogenation and functional handles of this compound make it an attractive building block for advanced materials and complex organic molecules.

Advanced Polymers and Materials: This compound could serve as a key monomer or cross-linking agent in the synthesis of specialty polymers. unsw.edu.au The high halogen content can impart properties such as flame retardancy, high refractive index, or specific thermal stability. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage or catalysis.

Fragment-Based Drug Discovery: In medicinal chemistry, halogen atoms are known to influence the pharmacokinetic properties of drug candidates. nih.gov this compound could be used as a fragment in the design of new pharmaceuticals, where the specific arrangement of halogens can be used to optimize binding to biological targets.

Molecular Electronics: The electron-withdrawing nature of the halogen and carboxyl groups can be exploited in the design of new organic electronic materials. Derivatives of this acid could be investigated for their properties as organic semiconductors or components in dye-sensitized solar cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dibromo-3-chlorobenzoic acid, and how can competing halogenation reactions be minimized?

- Methodology : Start with benzoic acid derivatives and employ stepwise halogenation. Bromination typically requires catalysts like FeBr₃, while chlorination may use SO₂Cl₂ or Cl₂ gas under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-halogenation. Purity validation through HPLC (>95.0% purity thresholds, as seen in halogenated benzoic acids in and ) is critical. Use recrystallization (e.g., ethanol/water mixtures) for purification, noting that storage at 0–6°C may stabilize halogenated products .

Q. How do solubility properties of halogenated benzoic acids influence experimental design?

- Methodology : Solubility in polar solvents (e.g., DMSO, methanol) is common for halogenated benzoic acids due to their carboxylic acid group. For reactions requiring non-polar media, use phase-transfer catalysts or derivatization (e.g., methyl ester formation). Refer to analogs like 4-Bromo-2,6-dichlorobenzoic acid (stored at 0–6°C, ) to infer stability considerations. Solubility tests should precede kinetic or thermodynamic studies .

Q. What analytical techniques are most reliable for characterizing halogenated benzoic acids?

- Methodology :

- HPLC : Validate purity (>95–98% thresholds, as in –4).

- Mass Spectrometry (MS) : Compare fragmentation patterns to NIST reference data (e.g., 3,5-dichlorobenzoic acid in ).

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve halogen-induced splitting patterns.

- Melting Point : Compare to analogs (e.g., 4-Bromo-2-methylbenzoic acid, mp 181°C in ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzoic acid derivatives?

- Methodology : Single-crystal X-ray diffraction (as in ) provides precise bond lengths and angles. For this compound, grow crystals via slow evaporation in ethanol. Use software like SHELX for refinement. Note that heavy atoms (Br, Cl) enhance scattering but require high-resolution data (R factor <0.05 for reliability) .

Q. What mechanistic insights guide the reactivity of this compound in cross-coupling reactions?

- Methodology : The ortho/para halogen positions influence Suzuki-Miyaura coupling. Bromine at position 5 is more reactive than chlorine at position 3 due to lower electronegativity. Use Pd(PPh₃)₄ catalysts and optimize base (e.g., K₂CO₃) for deprotonation. Monitor regioselectivity via LC-MS, referencing analogs like 3,5-dichloro-4-hydroxybenzoic acid () .

Q. How do electronic effects of halogens impact the acid dissociation constant (pKa) of this compound?

- Methodology : Electrostatic potential maps (DFT calculations) predict electron-withdrawing effects of Br and Cl, lowering pKa compared to unsubstituted benzoic acid. Validate experimentally via potentiometric titration in aqueous methanol. Compare to 3,5-dibromo-4-hydroxybenzoic acid (pKa ~2.5, inferred from ) .

Q. What bioactivity screening strategies are suitable for halogenated benzoic acids?

- Methodology : Use microbial growth inhibition assays (e.g., E. coli or B. subtilis), as in . Prepare stock solutions in DMSO and test at 0.1–1.0 mM. Compare to 3,5-dichloro-4-hydroxybenzoic acid (NSC 21185, ) for cytotoxicity benchmarks. Pair with molecular docking to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity levels of halogenated benzoic acids?

- Methodology : Cross-validate purity using orthogonal methods (HPLC, elemental analysis). For example, >95.0% purity in vs. >97.0% in may reflect supplier-specific QC protocols. Re-purify via recrystallization and document batch-specific variability .

Q. Why do melting points vary among structurally similar halogenated benzoic acids?

- Analysis : Crystallinity and halogen positioning affect melting points. For instance, 4-Bromo-2-methylbenzoic acid (mp 181°C, ) vs. 3-Bromo-2,6-dimethoxybenzoic acid (mp 146–148°C, ) shows how methoxy groups reduce packing efficiency. Always report crystallization solvent and heating rate .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.